2-Methoxybenzenethiol (CAS 7217-59-6) is a bifunctional aromatic thiol characterized by an electron-donating ortho-methoxy group adjacent to a reactive sulfhydryl moiety. In procurement and material selection, this specific substitution pattern is critical because it enables bidentate coordination, acts as a localized Lewis base, and modulates both the redox stability and the pKa of the thiol group [1]. Unlike simple aliphatic thiols or unsubstituted benzenethiol, its unique steric and electronic environment makes it an essential precursor for synthesizing asymmetric diaryl sulfides, engineering superatomic metal nanoclusters, and developing specialized oxygen-insensitive photoinitiators [2].
Substituting 2-methoxybenzenethiol with generic analogs like unsubstituted thiophenol or 4-methoxythiophenol routinely fails in advanced catalytic and bioconjugation workflows. In surface engineering, the para-substituted analog cannot form the precise geometric Frustrated Lewis Pair (FLP) with surface metal atoms because the methoxy oxygen is sterically unavailable for ortho-coordination [1]. In bioprocessing, such as intein-mediated protein ligation, 2-methoxybenzenethiol exhibits distinct aerobic oxidation kinetics, rapidly forming insoluble disulfides compared to alkyl thiols, which strictly dictates the need for anaerobic handling (<0.2 ppm O2) to prevent target protein coprecipitation[2].
2-Methoxybenzenethiol is structurally required to construct highly specific Frustrated Lewis Pairs (FLPs) on the surface of metal nanoclusters, a geometry unattainable with para-substituted or unsubstituted thiols. When used to stabilize [Cu34S7(RS)18(PPh3)4]2+ clusters, the ortho-methoxy oxygen acts as a Lewis Base in close proximity to the surface Copper Lewis Acid. This precise coordination allows for heterolytic H2 activation, achieving nearly 100% selectivity in alkene hydrogenation under mild conditions [1].
| Evidence Dimension | Alkene Hydrogenation Selectivity via FLP Activation |
| Target Compound Data | ~100% selectivity (via Cu-O FLP heterolytic H2 activation) |
| Comparator Or Baseline | Non-ortho-methoxy thiols (which fail to form surface FLPs) |
| Quantified Difference | Enables FLP formation and ~100% catalytic selectivity vs. baseline lack of FLP-mediated activation. |
| Conditions | [Cu34S7(RS)18(PPh3)4]2+ nanocluster catalyst under mild H2 conditions. |
For researchers designing atomically precise superatomic clusters, the ortho-methoxy group is an indispensable structural requirement for surface FLP engineering.
The spatial proximity of the methoxy and thiol groups in 2-methoxybenzenethiol leads to distinct conformational preferences driven by intramolecular interactions. Long-range spin-spin coupling NMR studies reveal that the trans conformer is thermodynamically favored over the internally hydrogen-bonded cis conformer by 0.2 ± 0.2 kcal/mol. Furthermore, the barrier to internal rotation of the sulfhydryl group in 2-methoxythiophenol is 2.7 ± 0.6 kcal/mol, which is less than half that of the hydroxyl group in its phenol analog [1].
| Evidence Dimension | Free energy difference of conformers and rotational barrier |
| Target Compound Data | Trans conformer favored by 0.2 kcal/mol; SH rotational barrier of 2.7 kcal/mol |
| Comparator Or Baseline | 2-Methoxyphenol (Guaiacol) (OH rotational barrier of 6.0 kcal/mol) |
| Quantified Difference | The SH rotational barrier is less than half of the OH rotational barrier in the phenol analog. |
| Conditions | NMR long-range spin-spin coupling analysis at 305 K. |
Understanding the precise conformational thermodynamics and rotational flexibility is critical when selecting this compound as a bidentate ligand or in structure-based drug design.
2-Methoxybenzenethiol serves as a highly efficient nucleophilic precursor in transition-metal-catalyzed C-S cross-coupling reactions. In the synthesis of asymmetric diaryl sulfides using a CuI/neocuproine catalyst system, the reaction of 2-methoxybenzenethiol with iodobenzene proceeds with excellent conversion, yielding 94% of the isolated product. The electron-rich nature of the ortho-methoxy substituted ring facilitates the cross-coupling cycle, ensuring minimal side reactions compared to less reactive aliphatic thiols [1].
| Evidence Dimension | Cross-coupling isolated yield |
| Target Compound Data | 94% yield of 1-methoxy-2-(phenylthio)benzene |
| Comparator Or Baseline | Standard aliphatic thiols or unoptimized C-S coupling baselines |
| Quantified Difference | Achieves near-quantitative (94%) yield under relatively mild catalytic conditions. |
| Conditions | 10 mol % CuI, 10 mol % neocuproine, NaOt-Bu, toluene, 110 °C. |
For process chemists synthesizing pharmaceutical intermediates, this compound provides reliable, near-quantitative yields in standard Cu-catalyzed C-S couplings, reducing purification overhead.
When utilized as a thiol cofactor in intein-mediated protein ligation, 2-methoxybenzenethiol exhibits rapid oxidation kinetics under aerobic conditions. Compared to alkyl thiols like MESA, 2-methoxybenzenethiol rapidly forms a white disulfide precipitate within 5 minutes of aerobic exposure, which can cause target protein coprecipitation. This necessitates strictly anaerobic conditions (<0.2 ppm O2) to maintain the thiol in its active monomeric state and achieve high-yield fluorescent labeling [1].
| Evidence Dimension | Aerobic stability and precipitation time |
| Target Compound Data | Forms disulfide precipitate within 5 minutes under aerobic conditions |
| Comparator Or Baseline | Alkyl thiols (e.g., MESA, ethanethiol) |
| Quantified Difference | Alkyl thiols remain soluble and active longer aerobically, whereas 2-methoxybenzenethiol strictly requires <0.2 ppm O2 to prevent coprecipitation. |
| Conditions | Intein-mediated fluorescent labeling of BioB protein in Tris/HCl buffer. |
Buyers procuring this for protein labeling or bioconjugation must design workflows with strict anaerobic controls to prevent reagent loss and protein coprecipitation.
Directly following from its ability to form surface Frustrated Lewis Pairs, 2-methoxybenzenethiol is an ideal capping ligand for engineering copper and silver nanoclusters. It is specifically procured for developing highly selective heterogeneous hydrogenation catalysts where the ortho-methoxy group acts as a critical Lewis base [1].
Leveraging its high reactivity in Cu(I)-catalyzed cross-coupling, this compound is a preferred precursor for pharmaceutical building blocks requiring ortho-methoxy-phenylthio moieties. It is chosen by process chemists to ensure near-quantitative yields and minimize complex purification steps[2].
Used as a highly reactive trans-thioesterification cofactor in protein labeling. Due to its rapid aerobic oxidation into insoluble disulfides, it is specifically selected for rigorously controlled anaerobic workflows (<0.2 ppm O2) where its high cleavage efficiency can be fully utilized without risking protein coprecipitation[3].
Irritant